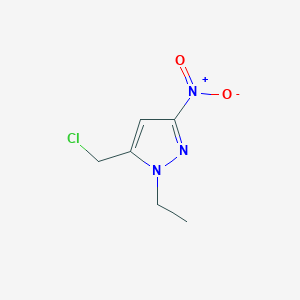
tert-butyl 2-chloro-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-iodobenzoic acid” is an organic compound with the empirical formula C7H4ClIO2 . It is a solid substance with a molecular weight of 282.46 . The compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-iodobenzoic acid” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical and Chemical Properties Analysis
“2-Chloro-5-iodobenzoic acid” is a solid substance . It has a melting point of 157-161°C . The compound has a molecular weight of 282.46 and an empirical formula of C7H4ClIO2 .Scientific Research Applications
Hypervalent Iodine Oxidizing Reagents
Esters of 2-iodoxybenzoic acid (IBX-esters) represent a class of hypervalent iodine compounds, potentially valuable as oxidizing reagents. These compounds, including the likes of methyl 2-iodoxybenzoate, are chemically stable and exhibit a pseudobenziodoxole structure, offering novel avenues for chemical synthesis and oxidation processes. Their ability to oxidize alcohols to aldehydes or ketones highlights their significance in synthetic chemistry (Zhdankin et al., 2005).
Polymer Science
In the field of polymer science, the synthesis and study of novel poly(ester amide)s, incorporating moieties like 2,5-furandicarboxylic acid (2,5-FDCA), shed light on the influence of specific functional groups on hydrogen bonding and overall polymer properties. Such research provides insights into designing materials with tailored features for specific applications (Wilsens et al., 2014).
Suzuki Cross-Coupling Reactions
The Suzuki cross-coupling reaction of sterically hindered aryl boronates with halogenated benzoic acid esters, such as 3-iodo-4-methoxybenzoic acid methylester, demonstrates the utility of these compounds in forming biaryls, a crucial step in the synthesis of complex organic molecules. Optimizing such reactions is essential for advancing synthetic methodologies (Chaumeil et al., 2000).
Catalytic Oxidations
IBX-esters also find applications in the catalytic oxidation of sulfides to sulfoxides, a reaction of significant importance in the synthesis of various organic compounds. Their ability to perform clean and selective oxidations without over-oxidation to sulfones showcases their potential in organic synthesis and chemical transformations (Koposov & Zhdankin, 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-chloro-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIBSWADCUEALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878207-31-9 |
Source


|
| Record name | tert-butyl 2-chloro-5-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)
![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/no-structure.png)





![(E)-4-(Dimethylamino)-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-enamide](/img/structure/B2960899.png)
![4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2960902.png)

![1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)

